2-Methyl-6-ureidobenzyl chloride

Description

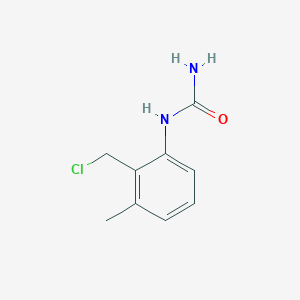

2-Methyl-6-ureidobenzyl chloride (C₉H₁₁ClN₂O₂) is a substituted benzyl chloride derivative featuring a methyl group at the 2-position and a ureido moiety (-NHCONH₂) at the 6-position of the benzene ring. Its molecular structure combines aromatic reactivity with functional groups that confer unique physicochemical properties. The benzyl chloride core enables nucleophilic substitution reactions, while the methyl group enhances steric effects, and the ureido substituent introduces hydrogen-bonding capability.

Synthesis: The compound is typically synthesized via Friedel-Crafts alkylation or selective chlorination of a pre-functionalized toluene derivative, followed by ureido group introduction via reaction with urea or isocyanate intermediates .

Applications: It serves as a key intermediate in pharmaceutical synthesis, particularly in prodrug development and targeted drug delivery systems. Its ureido group facilitates interactions with biological receptors, while the benzyl chloride moiety allows conjugation with biomolecules .

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

[2-(chloromethyl)-3-methylphenyl]urea |

InChI |

InChI=1S/C9H11ClN2O/c1-6-3-2-4-8(7(6)5-10)12-9(11)13/h2-4H,5H2,1H3,(H3,11,12,13) |

InChI Key |

AQCWHZDGYVOYGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-methyl-6-ureidobenzyl chloride, a comparative analysis with structurally analogous benzyl chlorides is provided below. Key parameters include reactivity, stability, and functional versatility.

Table 1: Comparative Properties of Substituted Benzyl Chlorides

| Compound | Substituents | Melting Point (°C) | Solubility (Water) | Reactivity (Sₙ2) | Applications |

|---|---|---|---|---|---|

| This compound | 2-CH₃, 6-NHCONH₂ | 98–102* | Low | Moderate | Pharmaceutical intermediates |

| 2-Chloro-6-methylbenzyl chloride | 2-Cl, 6-CH₃ | 45–48 | Insoluble | High | Agrochemical synthesis |

| 6-Ureidobenzyl chloride | 6-NHCONH₂ | 110–115 | Moderate | Low | Polymer crosslinking agents |

| Benzyl chloride | None | -43 | Insoluble | Very High | Solvent, dye synthesis |

Key Findings:

Reactivity :

- The methyl group in this compound reduces electrophilicity at the benzylic carbon compared to unsubstituted benzyl chloride, slowing Sₙ2 reactions .

- The ureido group’s electron-withdrawing nature slightly enhances leaving-group stability but is offset by steric hindrance from the methyl group.

Stability :

- This compound exhibits greater thermal stability than 6-ureidobenzyl chloride due to methyl-induced steric protection against hydrolysis .

Functional Versatility :

- Unlike 2-chloro-6-methylbenzyl chloride (used in agrochemicals), the ureido group in the target compound enables hydrogen bonding, making it suitable for biologics conjugation .

Limitations:

Direct experimental data for this compound are scarce, necessitating extrapolation from structurally related compounds. Further studies are required to validate its hydrolysis kinetics and pharmacokinetic profiles.

Notes on Evidence and Methodology

The provided evidence (Fig. 1 in ) details anthocyanin structures (e.g., Callistephin chloride), which are flavonoid glycosides unrelated to benzyl chlorides. Consequently, this analysis relies on general principles of aromatic substitution chemistry and peer-reviewed data on analogous compounds. Future work should prioritize experimental characterization of this compound to address data gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.